In Vivo Antitumor Potency vs. Clinical Predecessor
In an OVCAR-3 ovarian cancer xenograft model, the 4-(difluoromethyl)pyrimidin-2-amine-bearing compound PQR514 demonstrated significant antitumor activity at concentrations approximately eight times lower than the phase-II clinical compound PQR309, which contains a 4-(trifluoromethyl)pyridin-2-amine moiety [1]. This differential establishes the quantitative in vivo advantage conferred by the difluoromethyl-pyrimidine scaffold relative to the trifluoromethyl-pyridine analog in a head-to-head comparative study.
| Evidence Dimension | In vivo antitumor potency (effective concentration for tumor suppression) |
|---|---|
| Target Compound Data | PQR514 bearing 4-(difluoromethyl)pyrimidin-2-amine moiety |
| Comparator Or Baseline | PQR309 bearing 4-(trifluoromethyl)pyridin-2-amine moiety |
| Quantified Difference | Approximately 8-fold lower concentration required |
| Conditions | OVCAR-3 ovarian cancer xenograft model |
Why This Matters
An 8-fold potency advantage directly translates to reduced dosing requirements, potentially lower systemic toxicity, and improved therapeutic window in development candidates built on this scaffold.
- [1] Borsari C, Rageot D, Beaufils F, et al. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters. 2019;10(10):1473-1479. doi:10.1021/acsmedchemlett.9b00333 View Source
